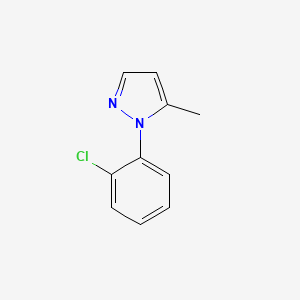

1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-5-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-8-6-7-12-13(8)10-5-3-2-4-9(10)11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKNFSXHFVTOOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718997 | |

| Record name | 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247358-96-8 | |

| Record name | 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole, highlighting substituents, molecular features, and biological activities:

Key Findings from Structural and Functional Comparisons:

Substituent Effects on Bioactivity :

- Chlorine Position : The 2-chlorophenyl group in the target compound may confer selective binding to biological targets compared to 2,4-dichlorophenyl analogs (), which exhibit broader antimicrobial activity but higher steric hindrance .

- Functional Groups : Carboxamide () and ester () substituents enhance solubility and target affinity, whereas methyl groups (target compound) prioritize lipophilicity for membrane penetration .

Crystallographic and Conformational Differences :

- Dihedral angles between aromatic rings vary significantly: 74.03° in vs. 7.70° in . These angles influence molecular planarity and interaction with enzymes or receptors .

- Intramolecular hydrogen bonds (e.g., N–H⋯O in ) stabilize conformations, whereas intermolecular bonds (e.g., C–H⋯π in ) drive crystal packing .

Applications :

- Pharmaceuticals : Carboxamide and ester derivatives () dominate in antitumor research, while the target compound’s minimal substituents may suit early-stage drug screening .

- Agrochemicals : Difluoromethyl and amine-substituted analogs () are prioritized for pesticide development due to enhanced stability .

Q & A

Q. What are the optimal conditions for synthesizing 1-(2-chlorophenyl)-5-methyl-1H-pyrazole?

- Methodological Answer: Synthesis optimization typically involves systematic variation of reaction parameters. Key factors include:

- Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance reaction rates, while ethanol may improve solubility of intermediates .

- Temperature control: Maintaining 60–80°C minimizes side reactions (e.g., decomposition of chlorophenyl intermediates) .

- Catalyst use: Palladium-based catalysts (e.g., Pd(PPh₃)₄) can facilitate coupling reactions, as demonstrated in analogous pyrazole syntheses .

- Purification: Column chromatography or recrystallization from ethanol/acetone mixtures is recommended for isolating high-purity products .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer: A multi-technique approach ensures structural confirmation and purity assessment:

- ¹H/¹³C NMR: Assigns proton environments (e.g., methyl group at δ ~2.3 ppm) and verifies the chlorophenyl substituent’s position .

- Mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 209.05 for C₁₀H₉ClN₂) .

- HPLC: Quantifies purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer: Discrepancies often arise from structural modifications or assay conditions. Strategies include:

- Substituent analysis: Compare analogues (e.g., replacing chlorine with fluorine or methyl groups) to assess electronic effects on target binding .

- Assay standardization: Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) and control for metabolic stability .

- Computational modeling: Use DFT calculations or molecular docking to predict interactions with biological targets (e.g., kinase active sites) .

Q. What strategies improve the stability of this compound under physiological conditions?

- Methodological Answer: Enhance stability through:

- Derivatization: Introduce electron-withdrawing groups (e.g., carboxylates) to reduce susceptibility to oxidative degradation .

- Formulation: Encapsulate in liposomes or cyclodextrins to shield the chlorophenyl moiety from hydrolysis .

- pH optimization: Conduct stability studies in buffered solutions (pH 6.8–7.4) to mimic physiological environments .

Q. How can researchers elucidate the role of the 2-chlorophenyl group in the compound’s reactivity?

- Methodological Answer: Investigate via:

- Comparative kinetics: Monitor reaction rates of chlorophenyl vs. unsubstituted pyrazoles in nucleophilic substitutions .

- X-ray crystallography: Analyze bond angles and dihedral angles to assess steric and electronic contributions (e.g., dihedral angles between pyrazole and chlorophenyl rings ~74°) .

- Spectroscopic probes: Use UV-Vis spectroscopy to track charge-transfer interactions influenced by chlorine’s electronegativity .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity data for this compound?

- Methodological Answer: Potential causes and solutions:

- Purity variability: Re-test compounds using standardized HPLC protocols to exclude impurities as confounding factors .

- Cell line specificity: Screen across diverse cancer models (e.g., MCF-7, A549) and correlate activity with genetic profiles (e.g., p53 status) .

- Metabolic interference: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic stability’s role in potency .

Advanced Characterization

Q. What advanced techniques can reveal intermolecular interactions in this compound crystals?

- Methodological Answer: Employ:

- Single-crystal XRD: Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing crystal packing) .

- Thermogravimetric analysis (TGA): Determine thermal stability and decomposition pathways under inert atmospheres .

- Solid-state NMR: Characterize spatial arrangements of methyl and chlorophenyl groups in the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.